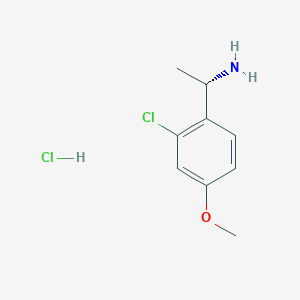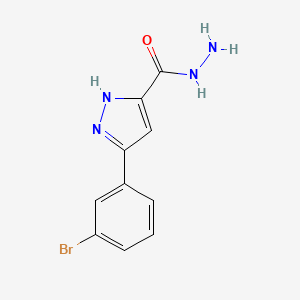![molecular formula C10H9F3OS B6163934 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 178462-92-5](/img/new.no-structure.jpg)
1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that contains a trifluoromethyl group and a methylsulfanyl group attached to a phenyl ring, with an ethanone moiety. This compound is known for its unique chemical properties, which include high stability, hydrophobicity, and significant electronic effects due to the presence of the trifluoromethyl group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenacyl bromide with chloromethyl methyl sulfide in the presence of a base . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
化学反应分析
Types of Reactions
1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
作用机制
The mechanism of action of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-(trifluoromethyl)phenacyl bromide
- 4-(trifluoromethyl)acetophenone
- 2-(methylsulfanyl)acetophenone
Uniqueness
1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is unique due to the combination of the trifluoromethyl and methylsulfanyl groups, which impart distinct electronic and steric properties. This combination enhances its stability and reactivity compared to similar compounds .
属性
CAS 编号 |
178462-92-5 |
|---|---|
分子式 |
C10H9F3OS |
分子量 |
234.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




